molecular formula C12H11N3O3 B1604827 1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone CAS No. 306935-64-8

1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone

Cat. No.: B1604827
CAS No.: 306935-64-8
M. Wt: 245.23 g/mol
InChI Key: LLPFLKKMWXCXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: It is used in biological research to study its effects on different biological systems and pathways.

    Medicine: Although not intended for medicinal use, it can be used in preclinical studies to investigate its potential therapeutic effects.

    Industry: It is used in the development of new materials and compounds for industrial applications.

Comparison with Similar Compounds

1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone can be compared with other similar compounds, such as:

    1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-ol: This compound has a similar structure but with an alcohol group instead of a ketone group.

    1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-amine: This compound has a similar structure but with an amine group instead of a ketone group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-methoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-6-10(7(2)16)11-9(15(6)17-3)5-4-8-12(11)14-18-13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPFLKKMWXCXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1OC)C=CC3=NON=C32)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349694
Record name 1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-64-8
Record name 1-(6-Methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone
Reactant of Route 2
1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone
Reactant of Route 3
1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone
Reactant of Route 5
1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone
Reactant of Route 6
1-(6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.